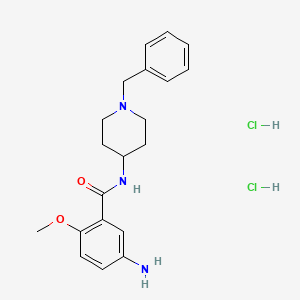
Benzamide, 5-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 5-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-, dihydrochloride is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives typically involves the acylation of aniline derivatives with benzoyl chloride or benzoic anhydride. For this specific compound, the synthesis might involve:
Amination: Introduction of the amino group to the benzamide core.
Methoxylation: Introduction of the methoxy group.
Piperidinylation: Attachment of the piperidine ring.
Phenylmethylation: Introduction of the phenylmethyl group.
Industrial Production Methods
Industrial production of such compounds usually involves multi-step synthesis in large reactors, followed by purification processes such as crystallization, distillation, or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions might target the carbonyl group in the benzamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, benzamide derivatives are often studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
Medicinally, benzamide derivatives have been explored for their potential use in treating conditions such as schizophrenia, gastrointestinal disorders, and cancer.
Industry
In industry, these compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for benzamide derivatives typically involves interaction with specific molecular targets such as enzymes or receptors. For example, some benzamides act as dopamine receptor antagonists, which can influence neurotransmitter activity in the brain.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, known for its use in various therapeutic applications.
Sulfonamide derivatives: Similar in structure and often used in medicinal chemistry.
Aniline derivatives: Share the amino group and are used in a wide range of chemical applications.
Uniqueness
This specific compound’s uniqueness lies in its combination of functional groups, which may confer unique pharmacological properties or reactivity patterns compared to other benzamide derivatives.
Properties
CAS No. |
130260-10-5 |
|---|---|
Molecular Formula |
C20H27Cl2N3O2 |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
5-amino-N-(1-benzylpiperidin-4-yl)-2-methoxybenzamide;dihydrochloride |
InChI |
InChI=1S/C20H25N3O2.2ClH/c1-25-19-8-7-16(21)13-18(19)20(24)22-17-9-11-23(12-10-17)14-15-5-3-2-4-6-15;;/h2-8,13,17H,9-12,14,21H2,1H3,(H,22,24);2*1H |
InChI Key |
ODHOUGSVSWDSTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C(=O)NC2CCN(CC2)CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















